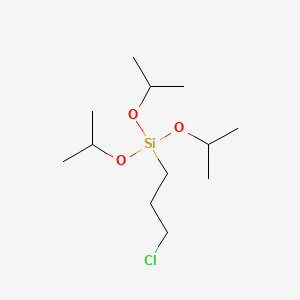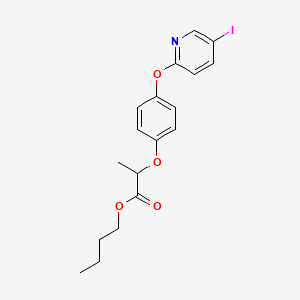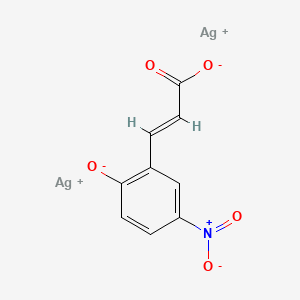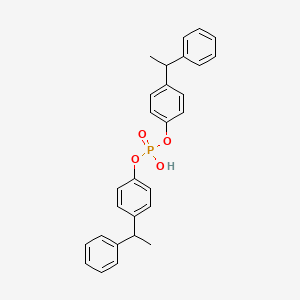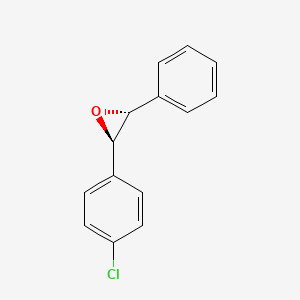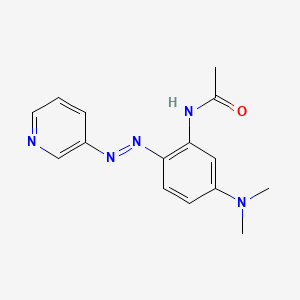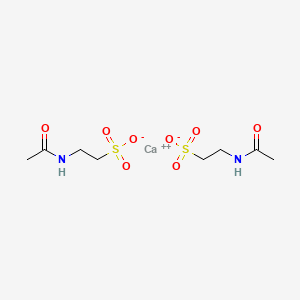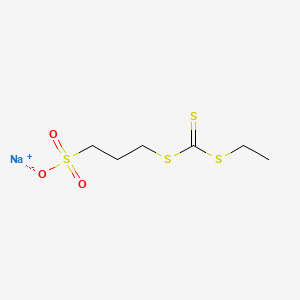
12-Tricosanamine, N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Tricosanamin, N,N-Dimethyl-: ist eine organische Verbindung mit der Summenformel C25H53N . Es ist ein tertiäres Amin, das sich durch eine lange Kohlenwasserstoffkette mit einer Dimethylaminogruppe am 12. Kohlenstoffatom auszeichnet. Diese Verbindung ist bekannt für ihre Tensideigenschaften und wird in verschiedenen industriellen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von 12-Tricosanamin, N,N-Dimethyl- erfolgt typischerweise durch Alkylierung von 12-Tricosanamin mit Dimethylsulfat oder Methyliodid. Die Reaktion wird unter basischen Bedingungen durchgeführt, wobei häufig Natrium- oder Kaliumhydroxid als Base verwendet werden. Die Reaktion verläuft wie folgt:
- 12-Tricosanamin in einem geeigneten Lösungsmittel wie Ethanol oder Methanol lösen.
- Die Base (z. B. Natriumhydroxid) zu der Lösung geben.
- Langsam Dimethylsulfat oder Methyliodid zu dem Reaktionsgemisch geben, während eine kontrollierte Temperatur aufrechterhalten wird.
- Das Reaktionsgemisch mehrere Stunden lang rühren, bis die Reaktion abgeschlossen ist.
- Das Produkt durch Destillation oder Umkristallisation reinigen.
Industrielle Produktionsverfahren: Die industrielle Produktion von 12-Tricosanamin, N,N-Dimethyl- folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
- Die Verwendung großer Reaktoren zum Mischen der Reaktanten.
- Kontinuierliches Rühren und Temperaturregelung, um eine vollständige Reaktion zu gewährleisten.
- Die Verwendung von Destillationskolonnen zur Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen: 12-Tricosanamin, N,N-Dimethyl- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in sekundäre oder primäre Amine umwandeln.
Substitution: Die Dimethylaminogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder Persäuren werden üblicherweise als Oxidationsmittel verwendet.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung können zur Reduktion verwendet werden.
Substitution: Halogenierungsmittel wie Thionylchlorid (SOCl2) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: N,N-Dimethyl-12-tricosanamin-N-oxid.
Reduktion: 12-Tricosanamin oder N-Methyl-12-tricosanamin.
Substitution: Verschiedene substituierte Amine, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
12-Tricosanamin, N,N-Dimethyl- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Tensid in der organischen Synthese und Katalyse verwendet.
Biologie: Wird für die Untersuchung von Membranproteinen und Lipid-Wechselwirkungen eingesetzt.
Medizin: Aufgrund seiner Tensideigenschaften wird es für die potenzielle Verwendung in Arzneimittelträgersystemen untersucht.
Industrie: Wird bei der Formulierung von Detergenzien, Emulgatoren und Korrosionsschutzmitteln eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 12-Tricosanamin, N,N-Dimethyl- beinhaltet in erster Linie seine Tensideigenschaften. Die lange Kohlenwasserstoffkette interagiert mit hydrophoben Oberflächen, während die Dimethylaminogruppe mit hydrophilen Umgebungen interagiert. Diese duale Interaktion ermöglicht es der Verbindung, die Oberflächenspannung zu reduzieren und Emulsionen zu stabilisieren. Zu den molekularen Zielstrukturen gehören Lipiddoppelschichten und hydrophobe Oberflächen, die die Bildung von Mizellen und anderen Strukturen erleichtern.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
12-Tricosanamin: Fehlt die Dimethylgruppe, wodurch es weniger hydrophil ist.
N,N-Dimethyl-1-dodecanamin: Kürzere Kohlenwasserstoffkette, was zu unterschiedlichen Tensideigenschaften führt.
N,N-Dimethyl-1-hexadecanamin: Mittlere Kettenlänge mit unterschiedlichen Tensideigenschaften.
Eindeutigkeit: 12-Tricosanamin, N,N-Dimethyl- ist aufgrund seiner spezifischen Kettenlänge und Dimethylaminogruppe einzigartig, die ein Gleichgewicht von hydrophoben und hydrophilen Eigenschaften bieten. Dieses Gleichgewicht macht es besonders effektiv als Tensid in verschiedenen Anwendungen.
Eigenschaften
CAS-Nummer |
71550-32-8 |
|---|---|
Molekularformel |
C25H53N |
Molekulargewicht |
367.7 g/mol |
IUPAC-Name |
N,N-dimethyltricosan-12-amine |
InChI |
InChI=1S/C25H53N/c1-5-7-9-11-13-15-17-19-21-23-25(26(3)4)24-22-20-18-16-14-12-10-8-6-2/h25H,5-24H2,1-4H3 |
InChI-Schlüssel |
PQQPKFYFBKQLBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CCCCCCCCCCC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




